1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine
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Overview
Description
1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a meta-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with substituted aldehydes or ketones. One common method includes the reaction of 4-chlorophenylhydrazine with meta-tolualdehyde in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biochemistry: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Investigated for its properties in organic electronics and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole: Similar but with a phenyl group instead of a meta-tolyl group.
Uniqueness
1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is unique due to the presence of both a 4-chlorophenyl and a meta-tolyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other similar compounds .
Properties
CAS No. |
618092-76-5 |
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Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-3-2-4-12(9-11)15-10-16(18)20(19-15)14-7-5-13(17)6-8-14/h2-10H,18H2,1H3 |
InChI Key |
GZGCEEWXSKAZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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